Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)benzoate
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Overview
Description
Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)benzoate is a complex organic compound featuring a benzoate ester linked to a triazolopyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)benzoate typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Triazolopyrazine Core: This can be achieved by cyclization reactions involving appropriate hydrazides and nitriles under acidic or basic conditions.
Attachment of the Benzoate Ester: The triazolopyrazine intermediate can be reacted with 3,4-diethoxybenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the ester linkage.
Methylation: The final step involves methylation of the carboxyl group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazolopyrazine ring.
Reduction: Reduction reactions can target the carbonyl group in the triazolopyrazine ring.
Substitution: The ester and amide functionalities can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or receptor modulators due to the presence of the triazolopyrazine moiety, which is known to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities. The triazolopyrazine ring system is a common pharmacophore in many bioactive molecules.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism by which Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)benzoate exerts its effects would depend on its specific application. Generally, the triazolopyrazine moiety can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-diethoxybenzoate: Lacks the triazolopyrazine moiety, making it less versatile in terms of biological activity.
6-Methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid: Lacks the benzoate ester, which may affect its solubility and reactivity.
3,4-Diethoxy-5-(4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)benzoic acid: Similar structure but without the methyl group, which can influence its biological activity and chemical reactivity.
Uniqueness
Methyl 3,4-diethoxy-5-(6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)benzoate is unique due to the combination of the triazolopyrazine ring and the benzoate ester, which provides a distinct set of chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler or less functionalized analogs.
Properties
IUPAC Name |
methyl 3,4-diethoxy-5-[(6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O6/c1-5-29-13-8-11(19(27)28-4)7-12(16(13)30-6-2)21-17(25)14-15-18(26)20-10(3)9-24(15)23-22-14/h7-9H,5-6H2,1-4H3,(H,20,26)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWGLBVZRLLNIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)NC(=O)C2=C3C(=O)NC(=CN3N=N2)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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